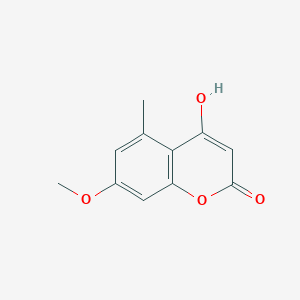![molecular formula C16H10S B14758752 Phenanthro[2,3-b]thiophene CAS No. 224-07-7](/img/structure/B14758752.png)
Phenanthro[2,3-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthro[2,3-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ringThe molecular formula of this compound is C16H10S, and it has a molecular weight of 234.316 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[2,3-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This process leads to the formation of 3-chloro-2-chlorocarbonylphenanthro[9,10-b]thiophene, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions: Phenanthro[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: this compound-5,6-dione.
Reduction: this compound.
Substitution: Halogenated derivatives such as 5-bromo-Phenanthro[2,3-b]thiophene.
科学的研究の応用
Phenanthro[2,3-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
作用機序
The mechanism by which Phenanthro[2,3-b]thiophene exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. In OFETs, for example, the compound facilitates charge transport by forming π-π stacking interactions with adjacent molecules, thereby enhancing the device’s performance . The pathways involved include the formation of conductive channels within the organic semiconductor matrix.
類似化合物との比較
- Phenanthro[2,1-b]thiophene
- Phenanthro[4,5-bcd]thiophene
- Benzo[b]thiophene
Comparison: Phenanthro[2,3-b]thiophene is unique due to its specific fusion pattern of the thiophene ring with the phenanthrene core, which imparts distinct electronic properties. Compared to Phenanthro[2,1-b]thiophene and Phenanthro[4,5-bcd]thiophene, this compound exhibits different reactivity and stability profiles, making it more suitable for certain applications in organic electronics .
特性
CAS番号 |
224-07-7 |
|---|---|
分子式 |
C16H10S |
分子量 |
234.3 g/mol |
IUPAC名 |
naphtho[1,2-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-10-16-13(7-8-17-16)9-15(12)14/h1-10H |
InChIキー |
PUDWJHJHVOOWEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CSC4=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


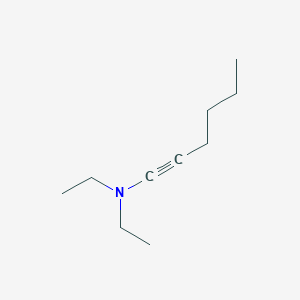
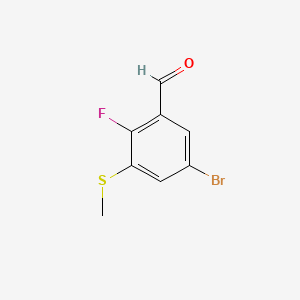
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
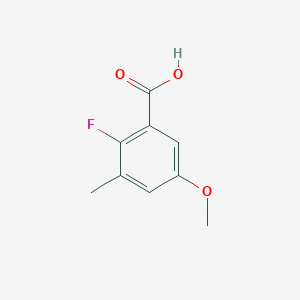
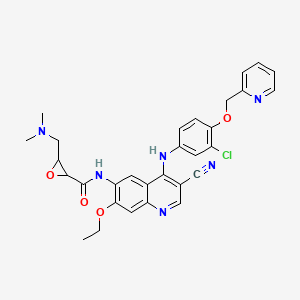
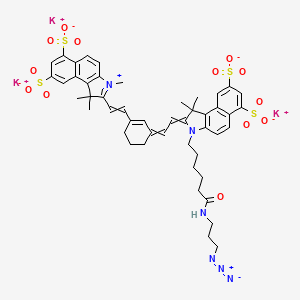
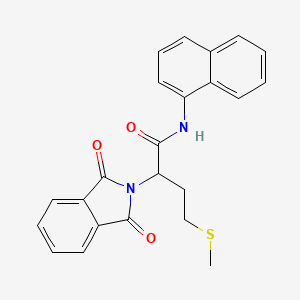
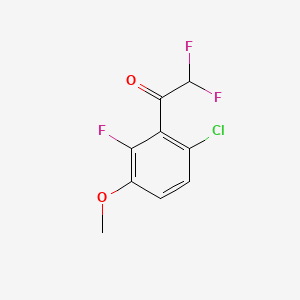
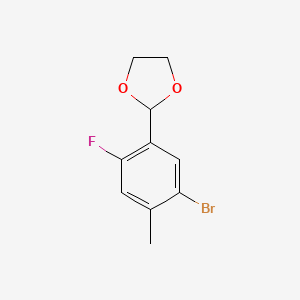
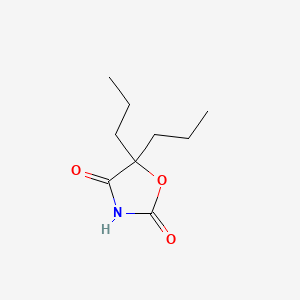
![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)
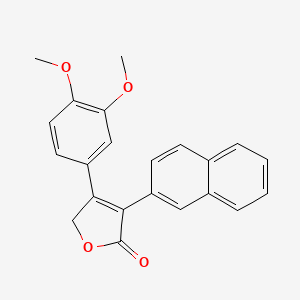
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
